molecular formula C9H15BrO2 B1430642 Methyl 1-bromocycloheptane-1-carboxylate CAS No. 1065573-86-5

Methyl 1-bromocycloheptane-1-carboxylate

Cat. No.: B1430642
CAS No.: 1065573-86-5
M. Wt: 235.12 g/mol
InChI Key: BPVHRCYHCSMZCD-UHFFFAOYSA-N
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Description

Methyl 1-bromocycloheptane-1-carboxylate is an organic compound with the molecular formula C9H15BrO2 and a molecular weight of 235.12 g/mol . It is a brominated ester, which means it contains both a bromine atom and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-bromocycloheptane-1-carboxylate can be synthesized through the bromination of methyl cycloheptane-1-carboxylate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-bromocycloheptane-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.

    Oxidation: Performed in aqueous or organic solvents depending on the oxidizing agent used.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted cycloheptane derivatives.

    Reduction: The primary product is cycloheptanol.

    Oxidation: The main product is cycloheptane carboxylic acid.

Scientific Research Applications

Methyl 1-bromocycloheptane-1-carboxylate is used in scientific research for:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: For the development of potential pharmaceutical compounds.

    Material Science: In the preparation of polymers and other advanced materials.

    Biological Studies: To study the effects of brominated compounds on biological systems.

Mechanism of Action

The mechanism of action of methyl 1-bromocycloheptane-1-carboxylate involves its reactivity due to the presence of the bromine atom and the ester group. The bromine atom makes the compound susceptible to nucleophilic attack, while the ester group can undergo hydrolysis or reduction. These reactions are facilitated by the molecular structure, which allows for easy access to the reactive sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-bromocycloheptane-1-carboxylate is unique due to its seven-membered ring structure, which imparts different chemical properties and reactivity compared to its six- and eight-membered ring analogs. This makes it a valuable compound for specific synthetic applications where the ring size plays a crucial role in the reaction outcome .

Properties

IUPAC Name

methyl 1-bromocycloheptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c1-12-8(11)9(10)6-4-2-3-5-7-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVHRCYHCSMZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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